1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
Overview
Description
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is a synthetic chemical compound that can be used in cross-coupling reactions . It is an isomer of the more common 1-fluorocyclopropane .
Synthesis Analysis
The synthesis of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane has been a subject of interest in the field of chemistry . The compound has been synthesized and its reactions have been studied . In addition, an investigation of the palladium-catalyzed Kumada cross-coupling reaction between PhMgBr and (pseudo-ortho) 4,12-diiodo-1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane revealed that in addition to the expected cross-coupled product, an unintended major product was generated .Molecular Structure Analysis
The molecular structure of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane has been analyzed . The crystal and molecular structure of the compound has been studied and compared with the structure of [2.2]paracyclophane .Chemical Reactions Analysis
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is used in cross-coupling reactions . An example of a reaction involving this compound is the palladium-catalyzed Kumada cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane include its molecular weight (352.22), empirical formula (C16H8F8), and melting point (240-250 °C) . It is a powder with an assay of 99% (GC) .Scientific Research Applications
Chemical Synthesis and Derivatives
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (OFP) serves as a critical intermediate in the synthesis of various monosubstituted OFPs. Nitration of OFP allows for the creation of derivatives such as nitro, amino, chloro, bromo, iodo, hydroxy, and trifluoromethyl compounds. The derivatives have been characterized and compared with their hydrocarbon analogues, providing insights into their spectral properties (Roche & Dolbier, 1999).
Structural Transformations
OFP has been used to investigate transformations in the bridging linkage, a key aspect in the study of fluorinated compounds. For example, a transformation involving Mg-promoted defluorinative silylation of OFP was studied, leading to the creation of specific fluorinated paracyclophanes with structures confirmed by X-ray crystallography (Amii et al., 2013).
Novel Synthesis Methods
The development of new synthesis methods for OFP is a significant area of research. One notable method does not require high dilution techniques, presenting a more efficient and scalable approach for both research and commercial applications (Dolbier, Duan, & Roche, 2000).
NMR Spectroscopy and Enantiodiscrimination
OFP derivatives have been explored for their potential in NMR spectroscopy, especially for enantiodiscrimination. Amino-substituted OFPs, exhibiting planar chirality, have shown significant shifts in NMR signals when interacting with chiral shift reagents, facilitating the determination of enantiomeric purity (Roche, Rabinowitz, & Cox, 2013).
Polymer and Coating Applications
Parylene-AF4, a polymer derived from OFP, highlights the material's utility in coatings. With properties like low dielectric constant, high thermal stability, and low moisture absorption, Parylene-AF4 is ideal for applications in the automotive, medical, electronics, and semiconductor industries. Its use as an interlayer dielectric in semiconductor device interconnection is particularly notable (Dolbier & Beach, 2003).
Additional Applications
Other research includes exploring its radical anion properties (Gerson, Ohya‐Nishiguchi, & Plattner, 1982), using it in complex organic reactions (Battiste et al., 2008), and developing new compounds through cross-coupling reactions (Roche & Canturk, 2005).
Future Directions
properties
IUPAC Name |
2,2,3,3,8,8,9,9-octafluorotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F8/c17-13(18)9-1-2-10(4-3-9)14(19,20)16(23,24)12-7-5-11(6-8-12)15(13,21)22/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKIWSAAWFKXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C1C(C(C3=CC=C(C=C3)C(C2(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187095 | |
Record name | Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane | |
CAS RN |
3345-29-7 | |
Record name | Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003345297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,8,8,9,9-octafluorotricyclo[8.2.2.2â?´,â?·]hexadeca-1(12),4,6,10,13,15-hexaene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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